molecular formula C15H14ClN B14608649 Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- CAS No. 59387-01-8

Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)-

Cat. No.: B14608649
CAS No.: 59387-01-8
M. Wt: 243.73 g/mol
InChI Key: YDXNVBBJBQXDFX-UHFFFAOYSA-N
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Description

Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- is an organic compound with the molecular formula C15H14ClN. It is a derivative of benzenecarboximidoyl chloride, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- can be synthesized through the reaction of 2,6-dimethylaniline with benzenecarboximidoyl chloride. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzenecarboximidic acid.

    Reduction: It can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, ethanol

    Bases: Triethylamine, sodium hydroxide

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Benzenecarboximidic Acid: Formed through hydrolysis.

    Amine Derivative: Formed through reduction.

Scientific Research Applications

Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbon atom bonded to the chlorine atom. This leads to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarboximidoyl chloride: The parent compound without the methyl substitutions.

    N-(2,6-Dimethylphenyl)chloroacetamide: A similar compound with a chloroacetamide group instead of the benzenecarboximidoyl group.

Uniqueness

The presence of the 2,6-dimethylphenyl group in benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- imparts unique steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from its parent compound and other similar derivatives .

Properties

CAS No.

59387-01-8

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C15H14ClN/c1-11-7-6-8-12(2)14(11)17-15(16)13-9-4-3-5-10-13/h3-10H,1-2H3

InChI Key

YDXNVBBJBQXDFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C2=CC=CC=C2)Cl

Origin of Product

United States

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